1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione
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Overview
Description
1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a quinoline derivative and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by its sulfonylation and subsequent coupling with the anthracene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or anthracene quinones.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or reduced anthracene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or anthracene rings, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The anthracene moiety may contribute to the compound’s ability to intercalate with DNA or other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the tetrahydroquinoline structure but differs in its functional groups and overall reactivity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a similar core structure but distinct biological activities and applications.
Uniqueness
1-[(7-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)SULFONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of a quinoline derivative with an anthracene moiety, providing a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C24H19NO4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[(7-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H19NO4S/c1-15-11-12-16-6-5-13-25(20(16)14-15)30(28,29)21-10-4-9-19-22(21)24(27)18-8-3-2-7-17(18)23(19)26/h2-4,7-12,14H,5-6,13H2,1H3 |
InChI Key |
MKKMLGDXURQHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)C=C1 |
Origin of Product |
United States |
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